molecular formula C12H15ClSi B15365343 (4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane

(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane

Cat. No.: B15365343
M. Wt: 222.78 g/mol
InChI Key: OAXRNWDBJZLZCX-UHFFFAOYSA-N
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Description

(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane is a silane derivative characterized by a trimethylsilyl group attached to a phenyl ring substituted with a chlorine atom at position 4, a methyl group at position 2, and an ethynyl (acetylene) group. This compound combines the stability of the trimethylsilyl moiety with the reactivity of the ethynyl group, making it a versatile intermediate in organic synthesis. The ethynyl group enables participation in cross-coupling reactions (e.g., Sonogashira coupling), while the chloro and methyl substituents modulate electronic and steric properties, influencing regioselectivity and stability .

Properties

Molecular Formula

C12H15ClSi

Molecular Weight

222.78 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H15ClSi/c1-10-9-12(13)6-5-11(10)7-8-14(2,3)4/h5-6,9H,1-4H3

InChI Key

OAXRNWDBJZLZCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C#C[Si](C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form 4-chloro-2-methylbenzoic acid using oxidizing agents like chromium trioxide .

  • Reduction: Reduction reactions can convert the compound to 4-chloro-2-methylbenzene using reducing agents like lithium aluminum hydride .

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide, acetic acid, and water.

  • Reduction: Lithium aluminum hydride, ether.

  • Substitution: Various nucleophiles, such as alcohols or amines, in the presence of a catalyst.

Major Products Formed:

  • 4-chloro-2-methylbenzoic acid: (from oxidation)

  • 4-chloro-2-methylbenzene: (from reduction)

  • Various substituted phenylethynyl compounds (from substitution reactions)

Scientific Research Applications

(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: It is used in the production of materials and chemicals that require specific functional groups.

Mechanism of Action

The mechanism by which (4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at the ethynyl position. The compound can also participate in cross-coupling reactions, forming carbon-carbon bonds essential for building complex organic molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and molecular differences between (4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane and analogous silane derivatives:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Functional Groups Key Properties/Applications
This compound C₁₂H₁₅ClSi 222.8 g/mol 4-Cl, 2-Me, ethynyl Ethynyl, trimethylsilyl Cross-coupling reactions, stable synthon
4-(Trimethylsilyl)diphenylacetylene C₁₇H₁₆Si 248.4 g/mol 4-Ph-ethynyl Ethynyl, trimethylsilyl Polymer precursors, photoluminescent materials
(4-Chlorophenyl)trimethylsilane C₉H₁₃ClSi 184.7 g/mol 4-Cl Trimethylsilyl Hydrophobic coatings, inert intermediates
Trichloro(4-methylphenyl)silane C₇H₇Cl₃Si 225.6 g/mol 4-Me Trichlorosilyl High reactivity toward hydrolysis, surface modification
Trimethyl[[(4-methylphenyl)thio]methyl]-silane C₁₁H₁₈SSi 210.4 g/mol 4-Me, thioether Thioether, trimethylsilyl Sulfur-containing polymer synthesis

Reactivity and Stability

  • Ethynyl Group Reactivity : The ethynyl group in this compound facilitates cross-coupling reactions, similar to 4-(Trimethylsilyl)diphenylacetylene. However, the electron-withdrawing chloro substituent in the former may reduce the nucleophilicity of the ethynyl group compared to unsubstituted analogs .
  • Trimethylsilyl Stability : The trimethylsilyl group enhances thermal and oxidative stability, as seen in (4-Chlorophenyl)trimethylsilane, which is less prone to hydrolysis than trichloro derivatives like Trichloro(4-methylphenyl)silane .

Research Findings and Key Differences

  • Electronic Effects : The chloro group in this compound deactivates the phenyl ring toward electrophilic substitution compared to methyl-substituted derivatives like Trichloro(4-methylphenyl)silane .
  • Hydrolytic Stability: The trimethylsilyl group resists hydrolysis, whereas trichlorosilanes (e.g., Trichloro(4-methylphenyl)silane) readily hydrolyze to silanols, limiting their shelf life .
  • Regioselectivity : Steric effects from the 2-methyl group may direct reactions to the para position, contrasting with unhindered analogs like (4-Chlorophenyl)trimethylsilane .

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